![molecular formula C13H17BFNO4 B6238664 methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2043770-91-6](/img/no-structure.png)
methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate” is a boric acid ester intermediate with a pyridine ring . It has the empirical formula C11H15BFNO2 and a molecular weight of 223.05 .
Molecular Structure Analysis
The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The compound is a solid . Further physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
- Researchers have explored their potential as enzyme inhibitors and specific ligands for drug design. For instance, some boric acid compounds exhibit reactive oxygen species, leading to apoptosis in cancer cells .
- Researchers have obtained single crystals of this compound suitable for X-ray crystallographic analysis .
Organic Synthesis and Medicinal Chemistry
Crystallography and Structural Studies
Biological Activity and Drug Development
Wirkmechanismus
Target of Action
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They play a significant role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Mode of Action
The compound interacts with its targets, primarily enzymes, to inhibit their function . This interaction can lead to the production of highly reactive oxygen species, which can induce oxidative stress
Biochemical Pathways
The affected pathways primarily involve the generation of reactive oxygen species and the induction of oxidative stress . This can lead to apoptosis (programmed cell death) in certain cells, such as the HCT116 human colon cancer cell and HeLa cells .
Result of Action
The compound’s action results in the induction of oxidative stress, leading to apoptosis and necrosis of certain cancer cells . For instance, it has been found to effectively treat colon cancer .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves the reaction of 3-fluoronicotinic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, followed by esterification with methanol and purification.", "Starting Materials": [ "3-fluoronicotinic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "coupling agent", "methanol" ], "Reaction": [ "Step 1: 3-fluoronicotinic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate.", "Step 2: The resulting product is then esterified with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final compound, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate.", "Step 3: The product is purified using standard techniques, such as column chromatography or recrystallization, to obtain the final pure compound." ] } | |
CAS-Nummer |
2043770-91-6 |
Produktname |
methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Molekularformel |
C13H17BFNO4 |
Molekulargewicht |
281.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.